molecular formula C14H10ClF2NO2 B4970248 2-(2-chlorophenoxy)-N-(2,6-difluorophenyl)acetamide

2-(2-chlorophenoxy)-N-(2,6-difluorophenyl)acetamide

Cat. No.: B4970248
M. Wt: 297.68 g/mol
InChI Key: YWXHLMUSDOWQNK-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2,6-difluorophenyl)acetamide is an organic compound that features both chlorophenoxy and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2,6-difluorophenyl)acetamide typically involves the reaction of 2-chlorophenol with 2,6-difluoroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives with varying properties.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2,6-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide
  • 2-(2-chlorophenoxy)-N-(3,5-difluorophenyl)acetamide
  • 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide

Uniqueness

2-(2-chlorophenoxy)-N-(2,6-difluorophenyl)acetamide is unique due to the specific arrangement of its chlorophenoxy and difluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c15-9-4-1-2-7-12(9)20-8-13(19)18-14-10(16)5-3-6-11(14)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXHLMUSDOWQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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